[2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate
Overview
Description
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethylphenyl group, a nitroanilino group, and a butanoate ester linkage
Scientific Research Applications
Optical Storage and Polymer Science
One area of application is in the field of optical storage and polymer science. A study by Meng et al. (1996) synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate with another compound to investigate the photoinduced birefringence in amorphous polymers. They found that interactions between the azo and side groups of the synthesized compound shifted absorption maxima, suggesting its utility in reversible optical storage through photoinduced birefringence. This research opens pathways for using such compounds in advanced optical data storage technologies and the development of smart materials with photo-responsive properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthetic Chemistry and Drug Development
In pharmaceutical research, derivatives of similar structures have been synthesized for their potential as drug precursors. For instance, Buss, Coe, and Tatlow (1986) discussed the synthesis of a difluoro-derivative of an anti-cancer drug from 4-nitrophenylacetic acid. The process involved converting the 3-oxo-function to CF2 and reducing the nitro-group to amino, showcasing the compound's applicability in developing novel anti-cancer treatments by modifying existing drugs to enhance their efficacy or reduce their toxicity (Buss, Coe, & Tatlow, 1986).
Antimicrobial and Antioxidant Studies
Another research application is in the exploration of antimicrobial and antioxidant properties. Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate to study its antimicrobial and antioxidant activities. Their findings contribute to the understanding of how structural modifications in such compounds can influence their biological activity, which is crucial for the development of new therapeutic agents (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate typically involves the esterification of 4-(3-nitroanilino)-4-oxobutanoic acid with 2-(4-ethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The nitroanilino group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products:
Reduction: 4-(3-Aminoanilino)-4-oxobutanoic acid and 2-(4-ethylphenyl)-2-oxoethanol.
Hydrolysis: 4-(3-nitroanilino)-4-oxobutanoic acid and 2-(4-ethylphenyl)-2-oxoethanol.
Substitution: Various substituted derivatives of the ethylphenyl group.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of esterification and hydrolysis mechanisms.
Biology:
- Investigated for its potential as a biochemical probe due to its structural features.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of [2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitroanilino group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- [2-(4-Methylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate
- [2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-aminoanilino)-4-oxobutanoate
- [2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxopentanoate
Uniqueness:
- The presence of the ethyl group on the phenyl ring distinguishes it from similar compounds with different alkyl substituents.
- The combination of the nitroanilino group and the butanoate ester linkage provides unique reactivity and potential applications.
Properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-2-14-6-8-15(9-7-14)18(23)13-28-20(25)11-10-19(24)21-16-4-3-5-17(12-16)22(26)27/h3-9,12H,2,10-11,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIPHPABZIACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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